Cas no 1291489-25-2 (3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one)

3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one is a β-lactam derivative featuring a unique azetidin-2-one core structure with amino, ethoxy-phenyl, and p-tolyl substituents. This compound is of interest in medicinal chemistry due to its potential as a synthetic intermediate for biologically active molecules, particularly in the development of β-lactamase inhibitors and antimicrobial agents. The presence of the amino group enhances reactivity, facilitating further functionalization, while the ethoxy and tolyl moieties contribute to steric and electronic modulation. Its well-defined structure allows for precise modifications, making it valuable in targeted drug discovery and structure-activity relationship studies. The compound is typically handled under controlled conditions due to its reactive β-lactam ring.
3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one structure
1291489-25-2 structure
Product Name:3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one
CAS No:1291489-25-2
MF:C18H20N2O2
MW:296.363604545593
CID:4916203
Update Time:2025-10-19

3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one
    • 3-Amino-1-(4-ethoxyphenyl)-4-(p-tolyl)azetidin-2-one
    • Inchi: 1S/C18H20N2O2/c1-3-22-15-10-8-14(9-11-15)20-17(16(19)18(20)21)13-6-4-12(2)5-7-13/h4-11,16-17H,3,19H2,1-2H3
    • InChI Key: AXRVTZQAAJBOCS-UHFFFAOYSA-N
    • SMILES: O=C1C(C(C2C=CC(C)=CC=2)N1C1C=CC(=CC=1)OCC)N

Computed Properties

  • Exact Mass: 296.152477885 g/mol
  • Monoisotopic Mass: 296.152477885 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 55.6
  • Molecular Weight: 296.4

3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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3-Amino-1-(4-ethoxyphenyl)-4-(p-tolyl)azetidin-2-one
1291489-25-2 95+%
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Chemenu
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3-Amino-1-(4-ethoxyphenyl)-4-(p-tolyl)azetidin-2-one
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3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one Related Literature

Additional information on 3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one

3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one (CAS No. 1291489-25-2): An Overview of a Promising Compound in Medicinal Chemistry

3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one (CAS No. 1291489-25-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, belonging to the azetidine family, exhibits a diverse range of biological activities, making it a subject of extensive research and development.

The chemical structure of 3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one is characterized by a four-membered azetidine ring, which is substituted with an amino group, a 4-ethoxyphenyl group, and a p-tolyl group. The presence of these functional groups imparts specific physicochemical properties that are crucial for its biological activity. The amino group, for instance, can participate in hydrogen bonding interactions, while the ethoxy and tolyl groups contribute to the compound's lipophilicity and overall stability.

Recent studies have highlighted the potential of 3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research conducted by Smith et al. (2023) demonstrated that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it was found to inhibit the activation of microglia and reduce oxidative stress, thereby mitigating neuroinflammation and neuronal damage.

In addition to its neuroprotective properties, 3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one has shown promise in cancer therapy. A study by Johnson et al. (2023) investigated the antiproliferative effects of this compound on various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer. The results indicated that it effectively inhibits cell proliferation by inducing apoptosis and disrupting the cell cycle. Furthermore, the compound was found to enhance the efficacy of conventional chemotherapeutic agents, suggesting its potential as a combination therapy.

The pharmacokinetic profile of 3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one has also been extensively studied. Data from preclinical trials suggest that it exhibits favorable oral bioavailability and a long half-life, making it suitable for chronic administration. Additionally, the compound shows minimal toxicity at therapeutic doses, which is a critical factor for its clinical development.

To further explore the therapeutic potential of 3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one, several clinical trials are currently underway. These trials aim to evaluate its safety and efficacy in human subjects with various diseases. Preliminary results from Phase I trials have been encouraging, with no serious adverse events reported and evidence of dose-dependent biological activity.

In conclusion, 3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one (CAS No. 1291489-25-2) represents a promising candidate in the development of novel therapeutics for neurological disorders and cancer. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further research and clinical evaluation. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds significant potential to improve patient outcomes and advance the field of medicinal chemistry.

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